molecular formula C7H14N2O B2368760 N-Prop-2-enyl(propylamino)formamide CAS No. 158275-29-7

N-Prop-2-enyl(propylamino)formamide

Cat. No. B2368760
CAS RN: 158275-29-7
M. Wt: 142.202
InChI Key: IXWZIIHZLGKQDO-UHFFFAOYSA-N
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Description

“N-Prop-2-enyl(propylamino)formamide” is an organic compound with the molecular formula C7H14N2O . It’s also known as 3-(prop-2-en-1-ylamino)propanamide.


Synthesis Analysis

The synthesis of N-formamides, such as “N-Prop-2-enyl(propylamino)formamide”, can be achieved by coupling two challenging reactions: reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst, Ru/MFM-300(Cr) .


Molecular Structure Analysis

The molecular structure of “N-Prop-2-enyl(propylamino)formamide” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Prop-2-enyl(propylamino)formamide” include its molecular structure (C7H14N2O) and molecular weight (142.202) .

Scientific Research Applications

  • Green Chemistry in Synthesis : Formamides, including N-Prop-2-enyl(propylamino)formamide, have applications in green chemistry. They can be synthesized using CO2 as a carbon source and H2 as a reducing agent, avoiding noble catalysts and high temperatures (Liu et al., 2017).

  • Palladium-Catalyzed Aminocarbonylation : Another application involves palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides. This method eliminates the need for toxic carbon monoxide gas (Sawant et al., 2011).

  • Visible-Light-Induced Oxidative Formylation : Formamides can also be synthesized using visible-light-induced oxidative formylation with molecular oxygen, eliminating the need for external photosensitizers (Ji et al., 2017).

  • Synthesis of 2-Aminopyridines : Formamides serve as nucleophiles in the synthesis of 2-aminopyridines via a base-promoted cascade reaction, highlighting their role in the efficient production of valuable chemical compounds (Weng et al., 2018).

  • Electrochemical N-Formylation of Amines : In electrochemical synthesis, formamides are produced through the decarboxylative N-formylation of amines, offering a functional group-tolerant approach under ambient conditions (Lin & Huang, 2018).

  • Cross-Dehydrogenative Coupling Reactions : Formamides are utilized in cross-dehydrogenative coupling reactions between C–H and X–H bonds, a novel approach in the preparation of carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He et al., 2020).

  • Dehydrogenative [4 + 2] Cycloaddition : Formamides undergo dehydrogenative [4 + 2] cycloaddition reactions with alkynes, leading to the formation of highly substituted dihydropyridone derivatives (Nakao et al., 2011).

  • Convenient N-Formylation of Amines : They are also involved in convenient N-formylation of amines, illustrating their utility in the synthesis of diverse chemical entities (Joseph et al., 2013).

  • Copper-Catalyzed N-Formylation : Copper-catalyzed N-formylation of amines with CO2 under ambient conditions is another significant application, demonstrating the versatility of formamides in sustainable chemistry (Zhang et al., 2016).

  • Plasticizer in Thermoplastic Starch : In materials science, formamide derivatives like 2-hydroxy-N-[2-(2-hydroxy-propionylamino)-ethyl] propionamide are used as plasticizers in thermoplastic starch, indicating their role in enhancing material properties (Zheng et al., 2009).

properties

IUPAC Name

1-prop-2-enyl-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWZIIHZLGKQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Prop-2-enyl(propylamino)formamide

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